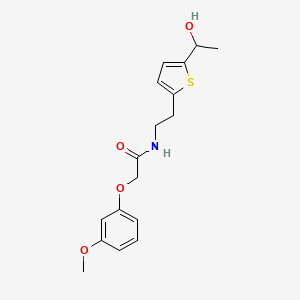
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide” is a synthetic organic compound that features a thiophene ring, a hydroxyethyl group, and a methoxyphenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the hydroxyethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the ethyl chain: The thiophene derivative can then be reacted with an ethylating agent under basic conditions to introduce the ethyl chain.
Formation of the acetamide moiety: The intermediate product can be reacted with 3-methoxyphenoxyacetic acid in the presence of a coupling reagent (e.g., EDCI, DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.
Reduction: Common reducing agents include NaBH4 or LiAlH4.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the original hydroxyethyl group.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiophene rings are often explored as catalysts or catalyst supports in organic reactions.
Materials Science: Such compounds can be used in the development of conductive polymers and other advanced materials.
Biology and Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Biochemical Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide if it shows activity against pests or weeds.
Pharmaceuticals: Use as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and hydroxyethyl group may play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Phenoxyacetamides: Compounds with similar phenoxyacetamide moieties but different aromatic substitutions.
Uniqueness
The unique combination of the thiophene ring, hydroxyethyl group, and methoxyphenoxyacetamide moiety may confer specific properties such as enhanced binding affinity, selectivity, or stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12(19)16-7-6-15(23-16)8-9-18-17(20)11-22-14-5-3-4-13(10-14)21-2/h3-7,10,12,19H,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMFVHRTAFTOGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)COC2=CC=CC(=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














